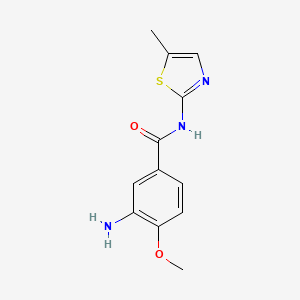

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with diverse biological activities .

Mode of Action

For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

For example, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The molecular weight of the compound is 26332 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

For instance, some thiazole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives.

Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 3-amino-4-methoxybenzoyl chloride under appropriate reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Oxidized derivatives of the benzamide and thiazole rings.

Reduction: Reduced forms of the benzamide and thiazole rings.

Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole ring.

Abafungin: An antifungal drug with a thiazole ring.

Bleomycin: An antineoplastic drug containing a thiazole ring.

Uniqueness

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide and thiazole rings, which imparts distinct chemical and biological properties.

Biological Activity

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by various studies and case analyses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzamide core with a methoxy group and a thiazole moiety, which are known to enhance biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds containing the thiazole ring have shown significant cytotoxic effects against various cancer cell lines. The presence of the methoxy group in this compound may contribute to its enhanced activity.

Key Findings:

- Cell Line Studies: In vitro assays demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 10 µM to 30 µM against human glioblastoma and melanoma cell lines .

- Mechanism of Action: The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi.

Research Highlights:

- Inhibition Studies: Research indicates that thiazole-containing compounds can inhibit bacterial growth by disrupting cellular processes. For example, studies have shown that certain thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria .

| Compound Name | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | E. coli |

| Thiazole Derivative A | High | S. aureus |

| Thiazole Derivative B | Low | C. albicans |

Antiviral Activity

Recent investigations into the antiviral potential of benzamide derivatives suggest that compounds like this compound may inhibit viral replication.

Case Studies:

- Hepatitis B Virus (HBV): A related study on benzamide derivatives indicated that modifications at the benzamide structure enhance antiviral activity against HBV by increasing intracellular levels of antiviral proteins .

- Mechanistic Insights: The antiviral mechanism is believed to involve the inhibition of viral polymerases or proteases, critical for viral replication .

Properties

IUPAC Name |

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-7-6-14-12(18-7)15-11(16)8-3-4-10(17-2)9(13)5-8/h3-6H,13H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYBLRCJPCPXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.